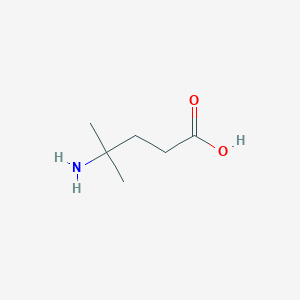

1,3-Diphenylpropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,3-Diphenylpropan-1-amine often involves complex reactions. For instance, the hydroamination of diphenylbutadiyne with secondary amines in the presence of catalytic amounts of certain calcium compounds yields corresponding tertiary alkenylamines. These can further react to form complex structures under specific conditions, demonstrating the intricate pathways possible in synthesizing related compounds (Younis et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to 1,3-Diphenylpropan-1-amine is determined using various analytical techniques, including X-ray diffraction. These studies reveal detailed geometric configurations, such as the Z-fashion arrangement in certain polysubstituted allylic amines, which are crucial for understanding the chemical behavior and reactivity of these molecules (Xie Mei-hua, 2009).

Chemical Reactions and Properties

The chemical reactions involving 1,3-Diphenylpropan-1-amine derivatives can be quite diverse. For example, the reversible capture and release of aromatic amines by certain compounds demonstrate the potential for these molecules in applications like solvent recovery and purification processes (Yuki et al., 2016).

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

1,3-Diphenylpropan-1-amine hydrochloride plays a significant role in chemical transformations. For instance, it undergoes cleavage when boiled in acid solution, leading to the formation of substituted allylamines and partial de-amination, as seen in the work by Adamson (1949) (Adamson, 1949). Furthermore, Han and Lin (2020) demonstrated its utility in synthesizing chiral bifunctional tertiary amine–thioureas, which are effective catalysts in asymmetric Michael addition reactions (Han & Lin, 2020).

Precursor in Organic Synthesis

1,3-Diphenylpropan-1-amine hydrochloride serves as a precursor in the synthesis of various organic compounds. Kaiser and Wiegrebe (1996, 1998) explored its use in producing 1,3-diphenylpropane-1,3-diamines, important intermediates in organic synthesis (Kaiser & Wiegrebe, 1996), (Kaiser & Wiegrebe, 1998). Itsuno et al. (1985) showed its use in creating chiral amino alcohols, integral for enantioselective reduction reactions (Itsuno et al., 1985).

Catalysis and Reaction Mechanisms

The compound is integral in understanding complex catalysis and reaction mechanisms. Yuki et al. (2016) demonstrated its role in the reversible capture and release of aromatic amines (Yuki et al., 2016). Younis et al. (2016) utilized it in calcium-mediated catalytic synthesis, highlighting its versatility in creating complex organic structures (Younis et al., 2016).

Applications in Medicinal Chemistry

Although excluded from information on drug use and side effects, it's worth noting that 1,3-Diphenylpropan-1-amine hydrochloride has been studied in the context of medicinal chemistry. Clark et al. (1979) synthesized analogues of this compound as potential antidepressant agents (Clark et al., 1979).

Photophysical Studies

The compound has also been utilized in photophysical studies, as shown by Aitken and Aitken (2008) in their investigation of halogenation reactions (Aitken & Aitken, 2008).

Eigenschaften

IUPAC Name |

1,3-diphenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYXUIJVCIFHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenylpropan-1-amine hydrochloride | |

CAS RN |

5454-35-3 |

Source

|

| Record name | NSC23036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diphenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)